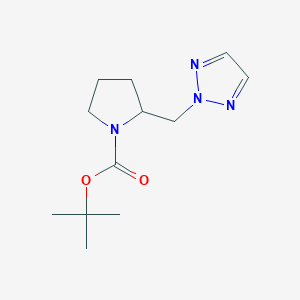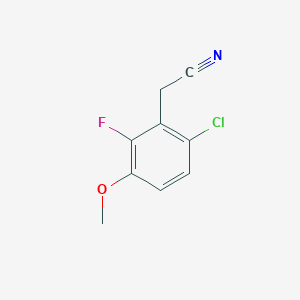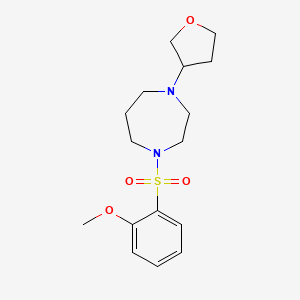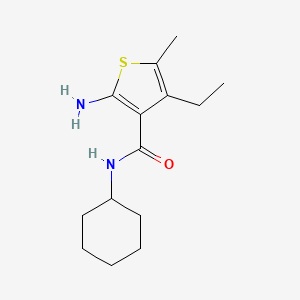
tert-butyl 2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “tert-butyl 2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidine-1-carboxylate” is likely to be an organic compound containing a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms . The tert-butyl group and carboxylate ester group are also present in the compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through methods such as palladium-catalyzed coupling reactions, cycloaddition reactions, and reactions involving azides .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of similar compounds to tert-butyl 2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidine-1-carboxylate demonstrates the importance of structural analysis in understanding compound stability and reactivity. For instance, the study by Naveen et al. on the synthesis and crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate highlights the role of X-ray diffraction in determining molecular conformation and intermolecular interactions, which are critical for the compound's chemical behavior and potential applications in synthesis and drug design (Naveen, Dinesh, Abiraj, Gowda, Sridhar, & Prasad, 2007).
Catalytic Systems and Reactions
- The development of advanced catalyst systems for improving the activity of reactions is a significant area of research. Dong et al. presented a palladium catalyst based on specific phosphanyl)methyl)benzene derivatives for alkoxycarbonylation of alkenes, showcasing how modifications in the catalyst structure can lead to high yields and selectivity for the transformation of alkenes into esters. This study underlines the potential of such catalytic systems in chemical synthesis and industrial applications (Dong, Fang, Guelak, Franke, Spannenberg, Neumann, Jackstell, & Beller, 2017).
Environmental and Biological Studies
- Research on the environmental and biological effects of related compounds provides insights into their safety and potential impacts. For example, Chen et al. assessed the genotoxicity of methyl-tert-butyl ether and related compounds, including benzene and xylene, using the comet assay. Their findings on DNA damage in human lymphocytes underline the importance of understanding the biological interactions of chemical compounds for environmental safety and human health (Chen, Hseu, Liang, Kuo, & Chen, 2008).
Synthetic Methodologies
- The exploration of new synthetic methodologies using tert-butyl and related compounds is crucial for advancing organic chemistry. Zhang et al. developed an iodine–pyridine–tert-butylhydroperoxide catalytic system for the oxidation of benzylic methylenes to ketones and primary amines to nitriles under solvent-free conditions. This approach highlights the ongoing search for more sustainable and efficient chemical processes (Zhang, Wang, Wang, Wan, Zheng, & Wang, 2009).
Propriétés
IUPAC Name |
tert-butyl 2-(triazol-2-ylmethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-8-4-5-10(15)9-16-13-6-7-14-16/h6-7,10H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCQLHVCPOQHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{({[(4-Methylphenyl)sulfonyl]amino}carbonyl)[(5-methyl-2-thienyl)methyl]amino}pyrazine](/img/structure/B2699665.png)

![4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2699669.png)
![4-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B2699670.png)
![N'-(2,4-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2699671.png)

![2-(2,4-dimethylphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2699675.png)


![N-benzyl-4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2699680.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2699681.png)
![(Z)-N-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}hydroxylamine](/img/structure/B2699682.png)
![4-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2699683.png)

